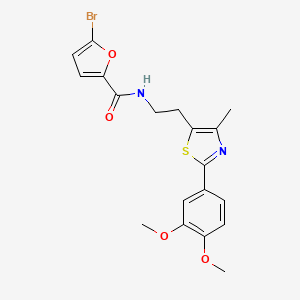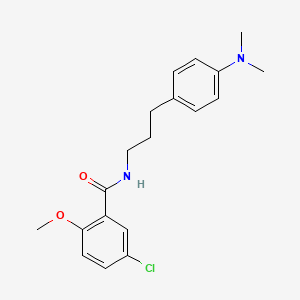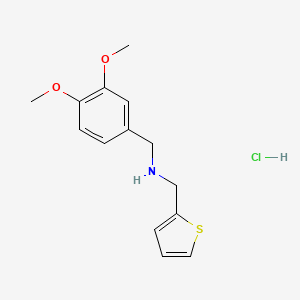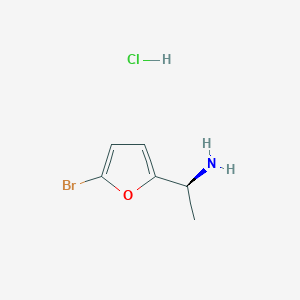
2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone” is a pyrimidinone derivative. Pyrimidinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . In this case, the ring structure contains carbon and nitrogen atoms. The compound also contains a benzylsulfanyl group, a hydroxyethyl group, and a methyl group attached to the pyrimidinone ring.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
Pyrimidinones can participate in a variety of chemical reactions. For example, they can undergo substitution reactions, where one group on the pyrimidinone ring is replaced by another .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals . These properties are typically determined experimentally.Applications De Recherche Scientifique
Novel Complex Synthesis and Protein Binding Studies
Researchers have synthesized pyrimidinones and explored their interactions with human serum proteins, such as transferrin and albumin. This work is pivotal for understanding the transport mechanisms of metal complexes in human blood plasma, which could have implications for drug delivery systems and therapeutic applications (Gonçalves et al., 2013).
Crystal Structure Analysis
Studies have also been conducted on the crystal structure of pyrimidinone derivatives. This research is fundamental for the pharmaceutical industry, as it helps in the design and optimization of drugs by understanding the molecular and crystal structures of potential therapeutic agents (Glidewell et al., 2003).
Synthesis of Unnatural Amino Acids
Pyrimidinones have been utilized in the synthesis of new unnatural amino acids, highlighting their versatility in organic chemistry. These compounds can serve as building blocks for peptides and proteins with novel properties, opening up new avenues in drug development and biochemistry research (ElMarrouni & Heras, 2015).
Regioselective Synthesis
Research has demonstrated a highly regioselective synthesis method for 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. This methodological advancement is crucial for the synthesis of complex molecules with precise structural configurations, which is essential for the development of high-specificity drugs (Dos Santos et al., 2015).
Antioxidant and Antiviral Properties
Some pyrimidinone derivatives have been identified as selective aldose reductase inhibitors with notable antioxidant activity. This property is significant for the development of treatments for diabetic complications and other oxidative stress-related diseases (La Motta et al., 2007). Additionally, certain derivatives have shown potential antiviral and cytotoxic activities, which could lead to new therapeutic options for infectious and oncological diseases (Stolarczyk et al., 2021).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with proteins, DNA, or other biological molecules are investigated . Without specific studies on this compound, it’s difficult to predict its mechanism of action.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-benzylsulfanyl-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-12(7-8-17)13(18)16-14(15-10)19-9-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSOEJRWMKVDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Tert-butylphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2890867.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2890871.png)
![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol](/img/structure/B2890872.png)
![5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2890873.png)

![3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2890878.png)
![(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890879.png)




![N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2890885.png)

